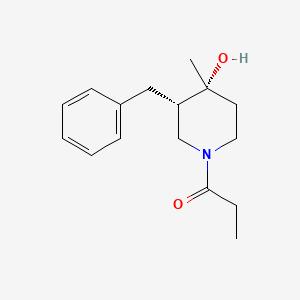![molecular formula C18H30N2O2S B5404750 N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide, also known as BMS-986163, is a novel small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been developed by Bristol-Myers Squibb for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide is not fully understood, but it is believed to act as a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in the regulation of immune cell trafficking and vascular permeability. By blocking S1P1, this compound may reduce inflammation and prevent the migration of immune cells to the sites of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit T-cell migration, and reduce vascular permeability. These effects suggest that this compound may have potential therapeutic applications in diseases characterized by chronic inflammation and immune dysregulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide is its selectivity for the S1P1 receptor, which reduces the risk of off-target effects. The compound is also highly potent, with an IC50 value of 0.7 nM. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the development of N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide. One possible application is in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis, where the compound's ability to reduce inflammation and immune cell migration may be beneficial. Another potential application is in the treatment of cancer, where the compound's ability to inhibit angiogenesis and reduce vascular permeability may be useful in preventing tumor growth and metastasis. Further research is needed to fully understand the therapeutic potential of this compound and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide involves a multi-step process that starts with the reaction of 4-tert-butylbenzylamine with 3-chloropiperidine to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride to yield the final product, this compound.
Applications De Recherche Scientifique
N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological disorders. The compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
N-[[1-[(4-tert-butylphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-18(2,3)17-9-7-15(8-10-17)13-20-11-5-6-16(14-20)12-19-23(4,21)22/h7-10,16,19H,5-6,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLPYXHHRXTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCCC(C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5404670.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5404696.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5404697.png)
![6-[2-(2-chloro-6-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5404705.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)

![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5404756.png)
![1-(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5404760.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)
